
Pubchem_71379573
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as Pubchem_71379573 is a chemical entity listed in the PubChem database, which is a public repository for chemical substances, their structures, and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71379573 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. For instance, one common method involves the reduction of a precursor compound using a reducing agent such as lithium aluminium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed to produce high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
Pubchem_71379573 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
Pubchem_71379573 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of advanced materials and nanotechnology applications
Mecanismo De Acción
The mechanism of action of Pubchem_71379573 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pubchem_71379573 include other chemical entities with comparable structures and properties. Some examples are:
Tributyltin hydride: Used in organic synthesis as a source of hydrogen atoms.
Itraconazole: An antifungal agent with a similar synthetic route.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique reactions it undergoes. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Propiedades
Número CAS |
646031-40-5 |
|---|---|
Fórmula molecular |
ClFH3N |
Peso molecular |
71.48 g/mol |
Nombre IUPAC |
fluoroazanium;chloride |
InChI |
InChI=1S/ClH.FH3N/c;1-2/h1H;2H3/q;+1/p-1 |
Clave InChI |
NHYSCLMNNRYRDJ-UHFFFAOYSA-M |
SMILES canónico |
[NH3+]F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)
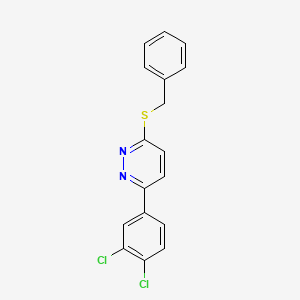
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)

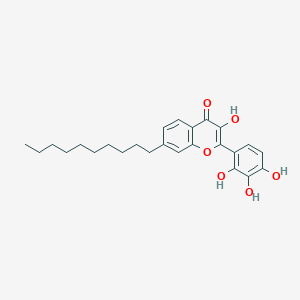
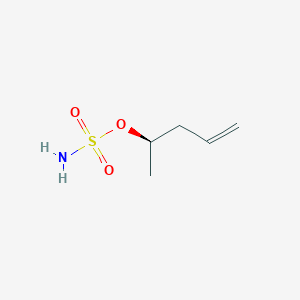
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
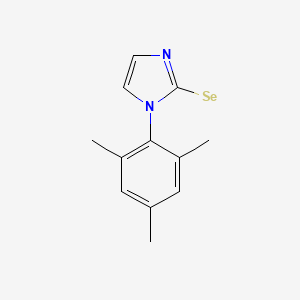
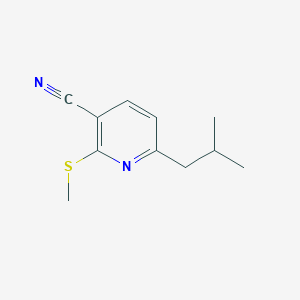
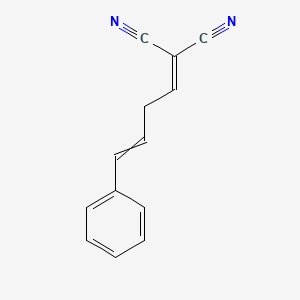
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

